molecular formula C13H11FN4 B1413162 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine CAS No. 2096985-37-2

6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine

Cat. No. B1413162
CAS RN: 2096985-37-2
M. Wt: 242.25 g/mol
InChI Key: DGWLHHDHHGZFSZ-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine”, involves various methods . For instance, one study reported the synthesis of 18 novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives . The synthesis process was found to be simpler and greener compared to other methods .


Molecular Structure Analysis

The molecular structure of “6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine” is characterized by the presence of a pyrimidine ring linked to a benzene ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

Pyrimidine derivatives, including “6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine”, exhibit various chemical reactions . For instance, they have been found to exhibit inhibitory responses against the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine and related derivatives have been synthesized and studied for their chemical properties and potential applications. For instance, Gein et al. (2007) explored the synthesis of 6-acyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters, which are structurally related to the compound (Gein, Gein, Tsyplyakova, & Panova, 2007).

Crystal Structure and Biological Activity

  • Lu Jiu-fu et al. (2015) synthesized a crystal structure of a compound closely related to 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine, exploring its moderate anticancer activity. This demonstrates the potential for similar compounds to be used in medical research, particularly in oncology (Lu Jiu-fu et al., 2015).

Applications in Tubulin Inhibition and Cancer Treatment

  • Zhang et al. (2007) reported on the synthesis of a series of triazolopyrimidines as anticancer agents, indicating a unique mechanism of tubulin inhibition. This research suggests that compounds like 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine could be relevant in developing novel anticancer therapies (Zhang et al., 2007).

Role in Phosphodiesterase Inhibition

  • A study by Li et al. (2016) on a set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally related to 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine, showed their effectiveness as phosphodiesterase 1 inhibitors. This suggests potential applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Mechanism of Action

properties

IUPAC Name

6-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)17-11-6-7-16-18(8)11/h2-7H,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWLHHDHHGZFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=NN12)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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